4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid
Overview
Description
“4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid” is a phosphodiesterase PDE4D inhibitor . It functions as an anti-prostate cancer therapy in both in vitro and in vivo models . It also functions as a phosphodiesterase 4 inhibitor with anti-inflammatory activity, with potential for the treatment of airway inflammatory conditions .
Molecular Structure Analysis
The molecular structure of “4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid” is complex, with a benzoxadiazol ring attached to a naphthyridin ring, which is further attached to a benzoic acid group.Scientific Research Applications
Pharmacological Profile
- This compound acts as a phosphodiesterase 4 (PDE4) inhibitor. It exhibits anti-inflammatory activities by inhibiting activities of various human inflammatory cells and has shown potential in treating airway inflammatory conditions like asthma and chronic obstructive pulmonary diseases (Trifilieff et al., 2002).
Electrochemical and Optical Properties
- Studies have explored its use in electrochromic devices due to its impact on the electronic properties of polymers, particularly in conjugated systems (Goker et al., 2014).
Anticancer Evaluation
- It has been involved in the synthesis of derivatives for anticancer evaluations. Compounds derived from it have shown potential against breast cancer cells (Mansour et al., 2021).
Luminescent Lanthanide Complexes
- The compound has been used to study the energy-transfer pathway in luminescent lanthanide complexes, which are important in the field of photophysics and materials science (Kim et al., 2006).
Luminescence Properties
- Its derivatives have been synthesized and studied for their UV and luminescence spectra, which have applications in materials science and photophysics (Kovalev et al., 1974).
Molecular Probes
- It has been used to create molecular probes for nanoparticles, showing unusual fluorescence features. This has implications in nanotechnology and materials science (Bekere et al., 2013).
Gel Formation
- Its derivatives have been involved in studies related to gel formation in mixed solvents, which is relevant in materials chemistry (Singh et al., 2008).
properties
IUPAC Name |
4-[8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O3/c26-21(27)13-5-3-12(4-6-13)17-10-14-2-1-9-22-19(14)20(23-17)15-7-8-16-18(11-15)25-28-24-16/h1-11H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALXIRPKVRUJQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)C3=CC4=NON=C4C=C3)C5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430919 | |
Record name | 4-[8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | |
CAS RN |
426268-06-6 | |
Record name | 4-[8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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